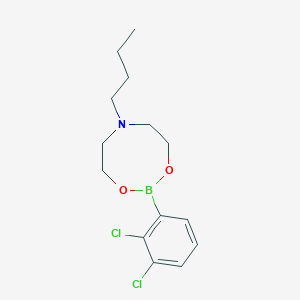
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound. This compound is characterized by the presence of a dioxazaborocane ring, which includes boron, oxygen, and nitrogen atoms. The compound’s structure is further modified by the presence of a butyl group and a dichlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane typically involves the following steps:
Formation of the Dioxazaborocane Ring: The dioxazaborocane ring can be synthesized by reacting a suitable boronic acid or boronic ester with a diol and an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Butyl Group: The butyl group can be introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the dioxazaborocane intermediate.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a coupling reaction, such as a Suzuki coupling, where a dichlorophenyl boronic acid reacts with the dioxazaborocane intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of boronic acids, diols, amines, butyl halides, and dichlorophenyl boronic acids.
Reaction Optimization: Scaling up the synthetic routes to ensure high yield and purity, while optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Purification and Isolation: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxazaborocane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to modify the functional groups attached to the dioxazaborocane ring.
Substitution: The butyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation Products: Boronic acids, borates, and other boron-containing compounds.
Reduction Products: Modified dioxazaborocane derivatives with altered functional groups.
Substitution Products: New compounds with different alkyl or aryl groups attached to the dioxazaborocane ring.
Scientific Research Applications
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing heterocycles and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and composites.
Mechanism of Action
The mechanism of action of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets and pathways, including:
Boron Interaction: The boron atom can form stable complexes with various biomolecules, affecting their function and activity.
Oxidative Stress: The compound may induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Another boron-containing compound with similar structural features.
2-(2,3-Dichlorophenyl)-1,3,2-dioxaborinane: A related compound with a different boron-containing ring structure.
Uniqueness
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is unique due to its specific dioxazaborocane ring structure, which imparts distinct chemical properties and reactivity. The presence of both butyl and dichlorophenyl groups further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
6-butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BCl2NO2/c1-2-3-7-18-8-10-19-15(20-11-9-18)12-5-4-6-13(16)14(12)17/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLQIUZMSDFBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
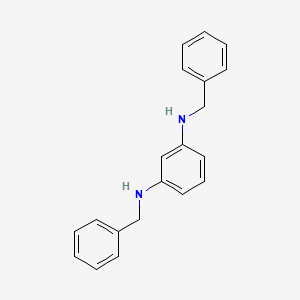
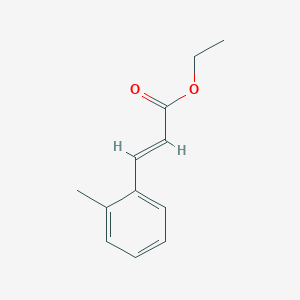
![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)
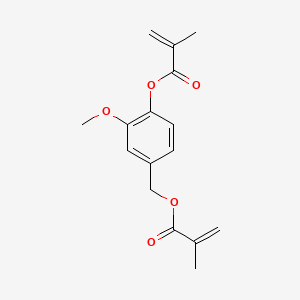
![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)
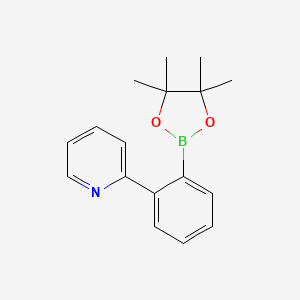
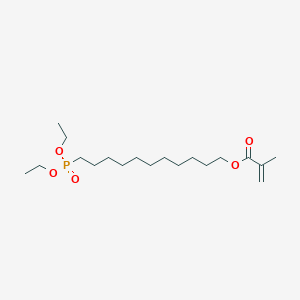
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
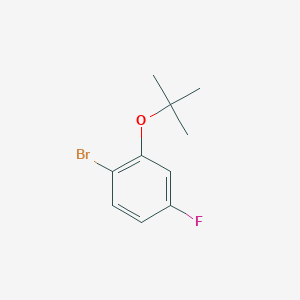
![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)
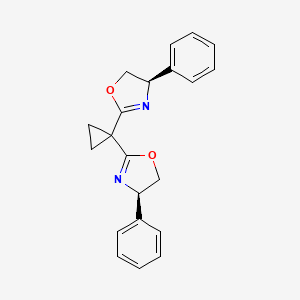
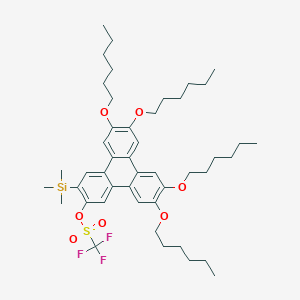
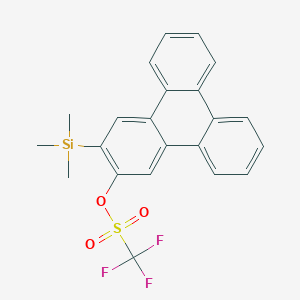
![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)
